molecular formula C7H7N3O4 B11103840 (3-Methylpyridinium-1-yl)(dinitro)methanide

(3-Methylpyridinium-1-yl)(dinitro)methanide

Cat. No.: B11103840
M. Wt: 197.15 g/mol
InChI Key: KLLXTHIHBSCNMX-UHFFFAOYSA-N
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Description

(3-METHYLPYRIDIN-1-IUM-1-YL)DINITROMETHANIDE is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a pyridinium ring substituted with a methyl group at the 3-position and a dinitromethanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-METHYLPYRIDIN-1-IUM-1-YL)DINITROMETHANIDE typically involves the reaction of 3-methylpyridine with dinitromethane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the dinitromethanide anion. The reaction mixture is then heated to promote the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of (3-METHYLPYRIDIN-1-IUM-1-YL)DINITROMETHANIDE may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as recrystallization, distillation, and chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(3-METHYLPYRIDIN-1-IUM-1-YL)DINITROMETHANIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dinitromethanide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridinium compounds.

Scientific Research Applications

(3-METHYLPYRIDIN-1-IUM-1-YL)DINITROMETHANIDE has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-METHYLPYRIDIN-1-IUM-1-YL)DINITROMETHANIDE involves its interaction with specific molecular targets and pathways. The compound can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. For example, it may inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    Methylpyridinium: A related compound with a similar pyridinium structure but lacking the dinitromethanide group.

    Phenothiazinylvinyl-pyridinium: A compound with a phenothiazine moiety attached to the pyridinium ring, used in dye applications.

Uniqueness

(3-METHYLPYRIDIN-1-IUM-1-YL)DINITROMETHANIDE is unique due to the presence of the dinitromethanide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other pyridinium derivatives.

Properties

Molecular Formula

C7H7N3O4

Molecular Weight

197.15 g/mol

IUPAC Name

1-(dinitromethyl)-3-methylpyridin-1-ium

InChI

InChI=1S/C7H7N3O4/c1-6-3-2-4-8(5-6)7(9(11)12)10(13)14/h2-5H,1H3

InChI Key

KLLXTHIHBSCNMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C[N+](=CC=C1)[C-]([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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